(S)-(-)-Canadine
(S)-(-)-Canadine
(S)-canadine is the (S)-enantiomer of canadine. It has a role as a plant metabolite. It derives from a (S)-nandinine. It is an enantiomer of a (R)-canadine.
Brand Name:
Vulcanchem
CAS No.:
5096-57-1
VCID:
VC0033221
InChI:
InChI=1S/C20H21NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,8-9,16H,5-7,10-11H2,1-2H3/t16-/m0/s1
SMILES:
COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC
Molecular Formula:
C20H21NO4
Molecular Weight:
339.4 g/mol
(S)-(-)-Canadine
CAS No.: 5096-57-1
Reference Standards
VCID: VC0033221
Molecular Formula: C20H21NO4
Molecular Weight: 339.4 g/mol
CAS No. | 5096-57-1 |
---|---|
Product Name | (S)-(-)-Canadine |
Molecular Formula | C20H21NO4 |
Molecular Weight | 339.4 g/mol |
IUPAC Name | (1S)-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene |
Standard InChI | InChI=1S/C20H21NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,8-9,16H,5-7,10-11H2,1-2H3/t16-/m0/s1 |
Standard InChIKey | VZTUIEROBZXUFA-INIZCTEOSA-N |
Isomeric SMILES | COC1=C(C2=C(C[C@H]3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC |
SMILES | COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC |
Canonical SMILES | COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC |
Appearance | Powder |
Description | (S)-canadine is the (S)-enantiomer of canadine. It has a role as a plant metabolite. It derives from a (S)-nandinine. It is an enantiomer of a (R)-canadine. |
Synonyms | (S)-5,8,13,13a-tetrahydro-9,10-dimethoxy-6H-benzo[g]-1,3-benzodioxolo[5,6-a]quinolizine; Canadine; (-)-Canadine; (-)-Tetrahydroberberine; (-)-α-Canadine; (S)-(-)-7,8,13,13a-Tetrahydroberberine; (S)-(-)-Tetrahydroberberine; (S)-Canadine; (S)-Tetrahydr |
PubChem Compound | 21171 |
Last Modified | Nov 11 2021 |
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